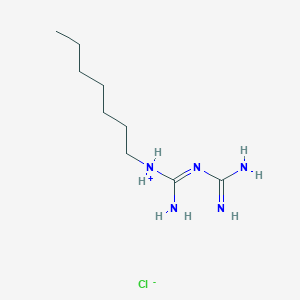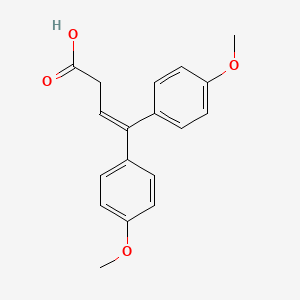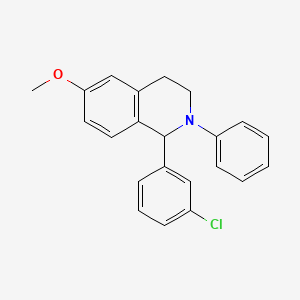
1,2,3,4-Tetrahydro-1-(3-chlorophenyl)-6-methoxy-2-phenylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-1-(3-chlorophenyl)-6-methoxy-2-phenylisoquinoline is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This particular compound is characterized by the presence of a tetrahydroisoquinoline core, substituted with a 3-chlorophenyl group, a methoxy group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-(3-chlorophenyl)-6-methoxy-2-phenylisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, which is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone. In this case, the reaction between 3-chlorophenylacetaldehyde and 6-methoxy-2-phenylethylamine under acidic conditions can yield the desired isoquinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-1-(3-chlorophenyl)-6-methoxy-2-phenylisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学的研究の応用
1,2,3,4-Tetrahydro-1-(3-chlorophenyl)-6-methoxy-2-phenylisoquinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-1-(3-chlorophenyl)-6-methoxy-2-phenylisoquinoline involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. By binding to receptors and inhibiting the reuptake of neurotransmitters, it can exert antidepressant and antipsychotic effects .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the chlorophenyl, methoxy, and phenyl substitutions.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups at positions 6 and 7.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Contains a carboxylic acid group at position 3.
Uniqueness
1,2,3,4-Tetrahydro-1-(3-chlorophenyl)-6-methoxy-2-phenylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group enhances its lipophilicity, while the methoxy group can influence its electronic properties and reactivity.
特性
CAS番号 |
96719-54-9 |
|---|---|
分子式 |
C22H20ClNO |
分子量 |
349.9 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-6-methoxy-2-phenyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H20ClNO/c1-25-20-10-11-21-16(15-20)12-13-24(19-8-3-2-4-9-19)22(21)17-6-5-7-18(23)14-17/h2-11,14-15,22H,12-13H2,1H3 |
InChIキー |
QTMHZXNYRSWGDP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)
![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)


![[(Methyltellanyl)methyl]benzene](/img/structure/B14327437.png)
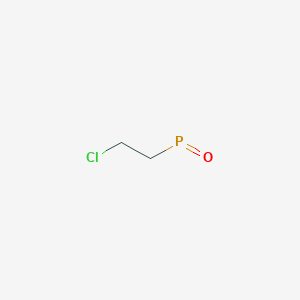
![4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one](/img/structure/B14327442.png)
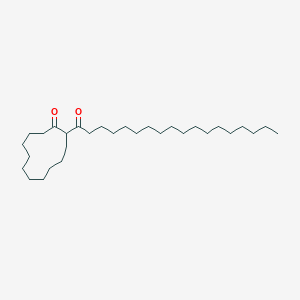
![5,6-Diphenylimidazo[2,1-b][1,3]thiazole](/img/structure/B14327446.png)
